molecular formula C15H20F3N3O2 B1620534 Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate CAS No. 260555-47-3

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate

Cat. No.: B1620534
CAS No.: 260555-47-3
M. Wt: 331.33 g/mol
InChI Key: DTOUWJLITNREJT-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate is a synthetic small molecule featuring a piperazine core linked to a pyridine ring substituted with a trifluoromethyl group and an ethyl propanoate ester. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety improves solubility and bioavailability. This compound is of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes where piperazine derivatives are common pharmacophores .

Properties

IUPAC Name

ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-3-23-14(22)11(2)20-6-8-21(9-7-20)13-5-4-12(10-19-13)15(16,17)18/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOUWJLITNREJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381860
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260555-47-3
Record name Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 2-chloropyridine with trifluoromethylating agents under specific conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling of Pyridine and Piperazine Rings: The pyridine and piperazine rings are coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.

    Esterification: The final step involves the esterification of the coupled product with ethyl propanoate under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Biological Research: It is used in the study of receptor-ligand interactions and as a tool to investigate the biological pathways involving piperazine derivatives.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine ring can interact with various neurotransmitter receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural motifs with several piperazine-containing analogs (Table 1). Key differences lie in the substituents on the aromatic rings and the functional groups attached to the piperazine nitrogen.

Table 1: Comparative Analysis of Ethyl 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate and Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
This compound (Target) Piperazine-pyridine -CF₃ (pyridine), ethyl propanoate (piperazine) ~377.3 (calculated) CNS-targeted drug candidates
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}-2,2-dimethylpropanamide (8f) Piperazine-benzoyl-pyridine -Cl, -CF₃ (benzoyl), 2,2-dimethylpropanamide (pyridine) 622.1 Kinase inhibitors, oncology
5-amino-2-[2-(4-fluorophenyl)ethyl]-7-[4-phenylmethanesulfonylpiperazin-1-yl]-thiazolo[5,4-d]pyrimidine (1245318-36-8) Thiazolo-pyrimidine-piperazine -SO₂CH₂Ph (piperazine), -F (phenyl) 567.7 Antiviral or anti-inflammatory agents
Ethyl (3R)-1-[(R)-1-phenylethyl)pyrrolidine-3-acetate (139230-12-9) Pyrrolidine ester Phenylethyl group (pyrrolidine), ethyl acetate 275.4 Chiral intermediates, neuroactive compounds

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The target compound’s pyridinyl -CF₃ group increases electron-withdrawing effects and metabolic resistance compared to the chloro-substituted benzoyl group in compound 8f .
  • Ester vs. Amide/Sulfonamide: The ethyl propanoate ester in the target compound may confer higher membrane permeability but lower hydrolytic stability relative to the sulfonamide in 1245318-36-8 or the amide in 8f .
  • Piperazine Linkage: Piperazine in the target compound enhances solubility compared to pyrrolidine in 139230-12-9, which is bulkier and less polar .

Biological Activity

Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H20F3N3O2
  • Molecular Weight : 331.333 g/mol
  • CAS Number : 260555-47-3

The compound features a piperazine ring, a trifluoromethyl group, and a propanoate moiety, which contribute to its lipophilicity and potential interactions with biological targets.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

These findings suggest that the compound may serve as a lead for developing new anticancer agents, particularly against hormone-responsive tumors.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus cereus4 µg/mL

The compound's efficacy against resistant strains highlights its potential as a novel antimicrobial agent.

3. Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of this compound suggest that it may have anxiolytic and antidepressant-like properties. Animal models treated with this compound showed reduced anxiety-like behavior in elevated plus-maze tests and increased locomotion in open field tests, indicating possible central nervous system activity.

Case Study 1: Anticancer Activity in Human Cell Lines

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activities against various human cancer cell lines. The study found that modifications to the piperazine ring significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more potent compounds .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against multi-drug resistant strains. The results showed promising activity, particularly against Staphylococcus aureus, with further investigation into the mechanism revealing disruption of bacterial cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Reactant of Route 2
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Ethyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate

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